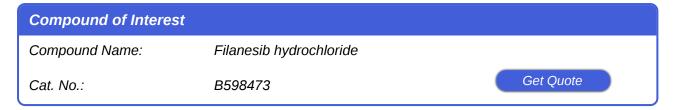


An In-depth Technical Guide to Filanesib Hydrochloride: Chemical Structure and Properties

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Filanesib hydrochloride, also known as ARRY-520, is a potent and highly selective small-molecule inhibitor of the kinesin spindle protein (KSP), which has been investigated for its potential as an antineoplastic agent, particularly in the treatment of multiple myeloma.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and a summary of key experimental findings for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Filanesib hydrochloride is the hydrochloride salt of Filanesib. It is a synthetic compound belonging to the class of organic compounds known as phenylbutylamines.[4] The chemical and physical properties are summarized in the table below.



Identifier	Value	Source(s)
IUPAC Name	(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride	[5]
Synonyms	ARRY-520 hydrochloride, Filanesib hydrochloride [USAN]	[5]
CAS Number	1385020-40-5	[5]
Molecular Formula	C20H23CIF2N4O2S	[5][6]
Molecular Weight	456.94 g/mol	[7]
SMILES	CN(C(=O)N1INVALID-LINK (CCCN)C3=CC=CC=C3)OC.CI	[5]
InChI Key	CTAIFVHCDONNPS- BDQAORGHSA-N	[4][5][8]

Table 1: Chemical Identifiers and Properties of Filanesib Hydrochloride.

Solubility

Filanesib hydrochloride exhibits the following solubility characteristics:

Solvent	Solubility	Concentration (Molar)	Source(s)
DMSO	84 mg/mL	183.83 mM	[9]
DMSO	91 mg/mL	199.15 mM	[9]

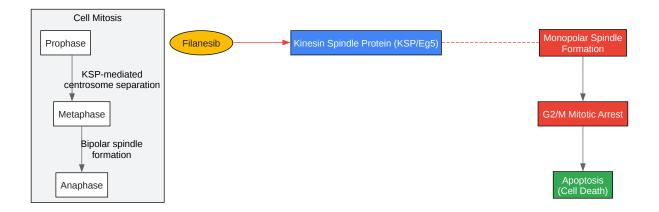
Table 2: Solubility of **Filanesib Hydrochloride**. Note: The use of fresh DMSO is recommended as moisture can reduce solubility. [9]



Mechanism of Action

Filanesib is a potent, selective, and noncompetitive inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[10][11] KSP is an ATP-dependent microtubule motor protein crucial for the formation of bipolar spindles during the early stages of mitosis.[3][10] By inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of monopolar spindles.[4][10] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[10][12]

A key advantage of targeting KSP is its specific role in mitosis. Unlike tubulin-targeting agents (e.g., taxanes), KSP is not involved in postmitotic processes like neuronal transport.[10] This specificity means Filanesib is not associated with the peripheral neuropathy commonly observed with other antimitotic agents.[10]



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Caption: Mechanism of action of Filanesib targeting KSP.



Preclinical and Clinical Efficacy

Filanesib has demonstrated significant anti-proliferative activity in a wide range of preclinical models and has been evaluated in several clinical trials.

In Vitro Activity

Filanesib shows subnanomolar potency in both enzymatic and cellular assays.[4] It is effective against a broad spectrum of human tumor cell lines, including leukemias and solid tumors.[11]

Assay Type	Target/Cell Line	IC50 / EC50	Source(s)
Enzymatic Assay	Human KSP	IC50: 6 nM	[13][11][12]
Cell Proliferation	Various human and rodent tumor cell lines	EC50: 0.4 nM - 14.4 nM	[11]
Cell Proliferation	HCT-15 (Colon)	EC50: 3.7 nM	[14]
Cell Proliferation	NCI/ADR-RES (Ovarian, drug- resistant)	EC50: 14 nM	[14]
Cell Proliferation	K562/ADR (Leukemia, drug-resistant)	EC50: 4.2 nM	[14]
Cell Proliferation	Type II EOC (Epithelial Ovarian Cancer)	GI50: 0.0015 μM (1.5 nM)	[14]

Table 3: In Vitro Potency of Filanesib.

Clinical Trials

Filanesib has been evaluated in Phase 1 and 2 clinical trials, primarily in patients with advanced solid tumors and relapsed/refractory multiple myeloma.[2][15]



Trial Phase	Patient Population	Treatment Regimen	Key Findings	Source(s)
Phase 1	Advanced Solid Tumors	Filanesib monotherapy (1- hr IV infusion)	MTD: 2.50 mg/m²/cycle. DLTs: primarily neutropenia. No neurotoxicity observed. Evidence of KSP inhibition in patient biopsies.	[15]
Phase 1/2	Relapsed/Refract ory Multiple Myeloma	Filanesib monotherapy	MTD: 1.50 mg/m²/day (Days 1 & 2 of 14-day cycles) with filgrastim support. Overall Response Rate (ORR): 16%.	[2][3][16]
Phase 2	Relapsed/Refract ory Multiple Myeloma	Filanesib + Dexamethasone	ORR: 15%. Responders correlated with low baseline levels of α 1-acid glycoprotein (AAG).	[2][17]
Phase 1/2	Relapsed/Refract ory Multiple Myeloma	Filanesib + Bortezomib + Dexamethasone	ORR: 43%. Favorable safety profile. Encouraging activity in patients with 1q21 gain and t(11;14).	[16]



Table 4: Summary of Key Clinical Trial Data for Filanesib.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducing and building upon scientific findings. The following sections outline the methodologies used in key studies of Filanesib.

KSP Inhibition Assay (IC50 Determination)

While the specific proprietary assay details are not fully public, a representative KSP inhibition assay generally involves the following steps:

- Reagents: Recombinant human KSP motor domain, microtubules, ATP, and a phosphate detection agent (e.g., malachite green).
- Procedure:
 - KSP enzyme is incubated with varying concentrations of Filanesib in a microplate.
 - Microtubules are added to the mixture.
 - The enzymatic reaction is initiated by the addition of ATP.
 - The plate is incubated to allow for ATP hydrolysis by KSP.
 - The reaction is stopped, and the amount of inorganic phosphate released is quantified using a colorimetric agent.
- Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration, and the IC₅₀ value is determined using a standard dose-response curve fitting model.

Cell Proliferation Assay (EC₅₀ Determination)

The anti-proliferative effects of Filanesib are typically measured using a cell viability assay such as the MTT or CellTiter-Glo assay.

• Cell Culture: Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.

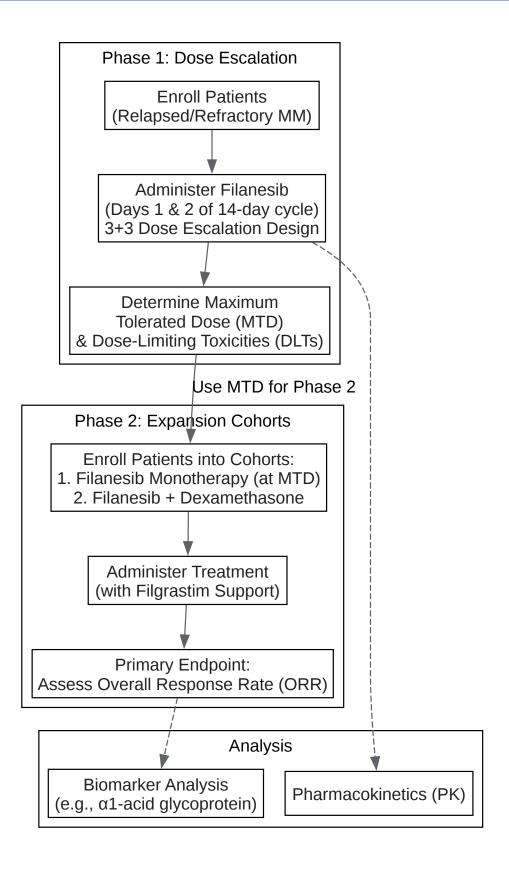


- Treatment: Cells are treated with a serial dilution of Filanesib for a specified period (e.g., 48 or 72 hours).
- Viability Assessment (MTT Example):
 - MTT reagent is added to each well and incubated, allowing viable cells to convert the tetrazolium salt into formazan crystals.
 - A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
 - The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Absorbance values are normalized to untreated controls, and the EC₅₀ is calculated by plotting the percentage of cell viability against the drug concentration.

Clinical Trial Methodology (Phase 1/2 Study in Multiple Myeloma - NCT00821249)

This open-label study was designed to assess the safety, tolerability, and efficacy of Filanesib. [2]





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Caption: Workflow for the Phase 1/2 clinical trial of Filanesib.



- Patient Population: Patients with relapsed/refractory multiple myeloma who had received prior therapies.[2]
- Phase 1 (Dose Escalation):
 - A standard 3+3 dose-escalation design was used to determine the Maximum Tolerated Dose (MTD).[15]
 - Filanesib was administered as an IV infusion on Days 1 and 2 of a 14-day cycle.
 - Dose-limiting toxicities (DLTs), such as febrile neutropenia, were monitored. Prophylactic filgrastim was incorporated to manage neutropenia.
- Phase 2 (Expansion Cohorts):
 - Patients were enrolled into cohorts to receive Filanesib at the MTD, either as a single agent or in combination with low-dose dexamethasone.
 - The primary endpoint was the Overall Response Rate (ORR), assessed using standard criteria for multiple myeloma.
- Pharmacokinetics and Biomarker Analysis:
 - Plasma samples were collected to evaluate the pharmacokinetic profile of Filanesib.[15]
 - Exploratory analyses were conducted to identify potential biomarkers of response, such as baseline levels of α1-acid glycoprotein.[17]

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